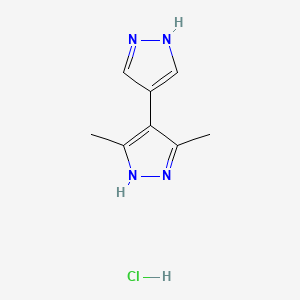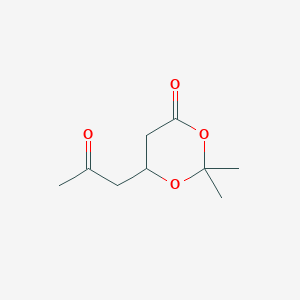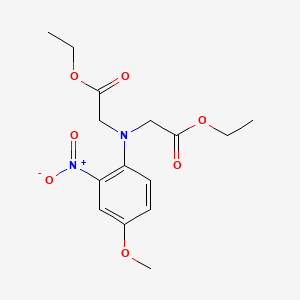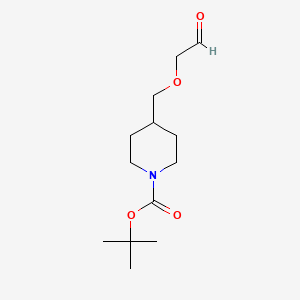
3,5-Dimethyl-1H,1'H-4,4'-bipyrazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-1H,1’H-4,4’-bipyrazole hydrochloride is an organic compound with the molecular formula C8H10N4·HCl It is a derivative of bipyrazole, characterized by the presence of two pyrazole rings connected by a single bond, with methyl groups attached to the 3 and 5 positions on each pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1H,1’H-4,4’-bipyrazole hydrochloride typically involves the reaction of pyrazole derivatives with methylating agents. One common method includes the reaction of pyrazole with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the methylation process.
Industrial Production Methods
Industrial production of 3,5-Dimethyl-1H,1’H-4,4’-bipyrazole hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dimethyl-1H,1’H-4,4’-bipyrazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo substitution reactions, where the methyl groups or hydrogen atoms on the pyrazole rings are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3,5-Dimethyl-1H,1’H-4,4’-bipyrazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties in various chemical reactions.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a scaffold for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being tested for their efficacy in treating various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and conductivity. It is also studied for its potential use as a corrosion inhibitor.
Mecanismo De Acción
The mechanism by which 3,5-Dimethyl-1H,1’H-4,4’-bipyrazole hydrochloride exerts its effects depends on its specific application:
Biological Activity: The compound interacts with various molecular targets, including enzymes and receptors, to exert its biological effects. It may inhibit the activity of certain enzymes or modulate receptor signaling pathways.
Catalysis: As a ligand, it forms complexes with transition metals, which can then act as catalysts in chemical reactions. The catalytic activity is influenced by the electronic and steric properties of the ligand and the metal center.
Comparación Con Compuestos Similares
3,5-Dimethyl-1H,1’H-4,4’-bipyrazole hydrochloride can be compared with other similar compounds, such as:
3,3’-Dimethyl-1H,1’H-4,4’-bipyrazole: Similar structure but with different substitution patterns, leading to variations in chemical reactivity and applications.
3,5,3’,5’-Tetramethyl-1H,1’H-4,4’-bipyrazole: Contains additional methyl groups, which may enhance its stability and alter its reactivity.
4,4’-Bi-1H-pyrazole:
The uniqueness of 3,5-Dimethyl-1H,1’H-4,4’-bipyrazole hydrochloride lies in its specific substitution pattern, which imparts distinct electronic and steric characteristics, making it suitable for a variety of specialized applications in research and industry.
Propiedades
Fórmula molecular |
C8H11ClN4 |
|---|---|
Peso molecular |
198.65 g/mol |
Nombre IUPAC |
3,5-dimethyl-4-(1H-pyrazol-4-yl)-1H-pyrazole;hydrochloride |
InChI |
InChI=1S/C8H10N4.ClH/c1-5-8(6(2)12-11-5)7-3-9-10-4-7;/h3-4H,1-2H3,(H,9,10)(H,11,12);1H |
Clave InChI |
NDXJOUMLIPFCIS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1)C)C2=CNN=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![n-[2-(3-Chlorophenyl)quinazolin-6-yl]acetamidine](/img/structure/B13933426.png)
![4-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13933442.png)




![ethyl 3-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B13933468.png)

